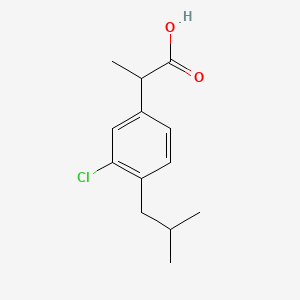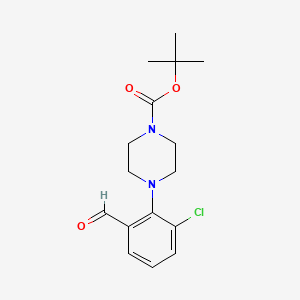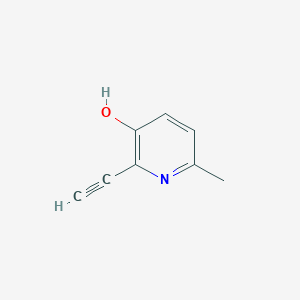
2-Ethynyl-6-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-6-methylpyridin-3-ol is a chemical compound with the molecular formula C8H7NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes an ethynyl group and a hydroxyl group attached to a methylpyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-6-methylpyridin-3-ol typically involves the reaction of 6-methylpyridin-3-ol with an ethynylating agent. One common method is the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) are used.
Major Products
Oxidation: 2-Ethynyl-6-methylpyridin-3-one
Reduction: 2-Ethyl-6-methylpyridin-3-ol
Substitution: Various substituted pyridines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-6-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-6-methylpyridin-3-ol involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-6-methylpyridin-3-ol
- 2-Methyl-6-ethynylpyridin-3-ol
- 2-Ethynyl-4-methylpyridin-3-ol
Uniqueness
2-Ethynyl-6-methylpyridin-3-ol is unique due to the specific positioning of the ethynyl and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
441044-73-1 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-ethynyl-6-methylpyridin-3-ol |
InChI |
InChI=1S/C8H7NO/c1-3-7-8(10)5-4-6(2)9-7/h1,4-5,10H,2H3 |
InChI-Schlüssel |
IJEMLEVPGVCWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


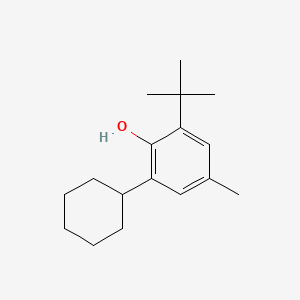
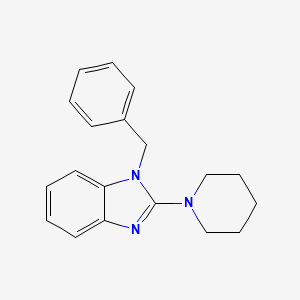
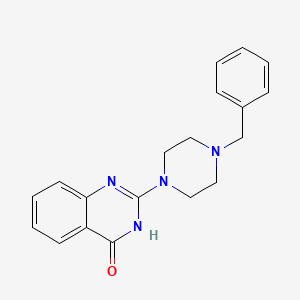
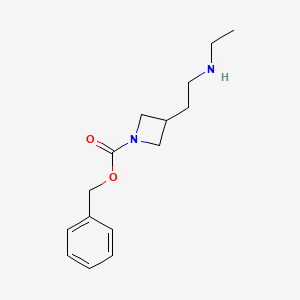

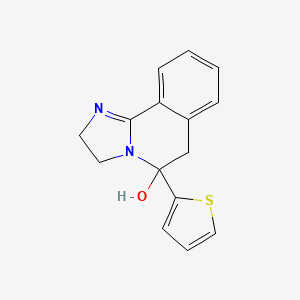

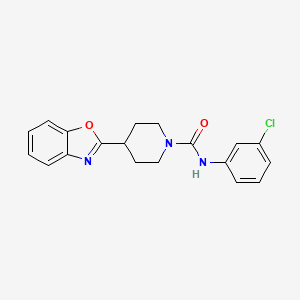


![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)
![2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one](/img/structure/B13946532.png)
